4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine
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Overview
Description
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is a synthetic organic compound that belongs to the class of benzoimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced via alkylation and fluorination reactions, respectively.
Formation of the furazan ring: This can be synthesized by the reaction of appropriate nitrile oxides with suitable dipolarophiles.
Coupling of the benzoimidazole and furazan moieties: This step involves the formation of a carbon-nitrogen bond between the two moieties under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine: can be compared with other benzoimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H10FN5O |
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Molecular Weight |
247.23 g/mol |
IUPAC Name |
4-(1-ethyl-6-fluorobenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H10FN5O/c1-2-17-8-5-6(12)3-4-7(8)14-11(17)9-10(13)16-18-15-9/h3-5H,2H2,1H3,(H2,13,16) |
InChI Key |
CFCWMGRWMVZFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)F)N=C1C3=NON=C3N |
Origin of Product |
United States |
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